

Physical characteristics of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

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In-Depth Technical Guide: Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore in a wide array of pharmaceutical agents, recognized for its prevalence in numerous biologically active compounds and natural alkaloids. This document provides a technical overview of the known physical characteristics, a representative synthetic protocol, a general analytical methodology, and a discussion of the current knowledge regarding the biological activity of **Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate** (CAS No. 1198285-41-4). It is important to note that publicly available experimental data for this specific compound is limited. Consequently, this guide supplements available information with data from closely related compounds and general scientific principles to provide a comprehensive resource.

Physical and Chemical Properties

Detailed experimental data on the physical properties of **Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate** are not widely available in peer-reviewed literature or commercial supplier

specifications. The following table summarizes the available computed and basic chemical information.

Property	Value	Source
CAS Number	1198285-41-4	Commercial Suppliers
Molecular Formula	C ₁₆ H ₂₁ NO ₃	Alfa Chemistry
Molecular Weight	275.34 g/mol	Alfa Chemistry
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Data not available	N/A

Representative Synthesis Protocol

A specific experimental protocol for the synthesis of **Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate** is not detailed in publicly accessible literature. However, a plausible synthetic route can be extrapolated from established methods for preparing structurally similar N-benzyl-oxopiperidine esters, such as the Dieckmann condensation. The following protocol is a representative example based on the synthesis of a related isomer.

Reaction Scheme:

This proposed synthesis involves the initial alkylation of an N-benzyl protected amino acid ester with a suitable haloacetate, followed by an intramolecular Dieckmann condensation to form the piperidinone ring.

Materials:

- Ethyl N-benzyl-β-alaninate
- Ethyl bromoacetate
- Sodium ethoxide (NaOEt)

- Anhydrous ethanol
- Toluene
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for workup)
- Magnesium sulfate (for drying)
- Ethyl acetate (for extraction)
- Hexanes (for purification)

Procedure:

- Alkylation: To a solution of ethyl N-benzyl- β -alaninate in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes.
- Add ethyl bromoacetate dropwise to the reaction mixture and continue stirring at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diester intermediate.
- Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene. Add a strong base, such as sodium ethoxide, and heat the mixture to reflux. The cyclization progress should be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid to neutralize the base.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate**.

Analytical Methodologies

A standard and robust method for the analysis and purity assessment of piperidine-containing compounds is High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

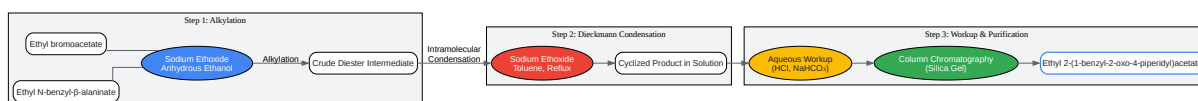
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
- Mobile Phase: A gradient elution is often employed.
 - Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Solvent B: Acetonitrile or methanol with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the compound.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30 °C.

This method would be suitable for determining the purity of the synthesized compound and for in-process monitoring of the reaction. Method development and validation would be required for quantitative analysis.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain, including scientific literature and patent databases, that describes the specific biological activities or involvement in any signaling pathways for **Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate**. The N-benzylpiperidine scaffold is present in a variety of compounds with diverse biological targets, including but not limited to, acetylcholinesterase inhibition, opioid receptor modulation, and calcium channel blocking. However, without experimental data, the biological role of this specific compound remains speculative.

Visualizations



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Caption: Hypothetical synthesis workflow for **Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate**.

Conclusion

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a chemical compound for which detailed, publicly available scientific data is scarce. This guide has provided the known chemical identifiers and a plausible, representative synthetic route and analytical methodology based on established chemical principles for related structures. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and elucidate any potential biological activity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, with the understanding that empirical validation is necessary for any application.

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